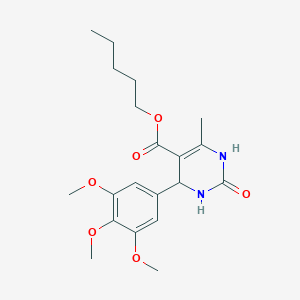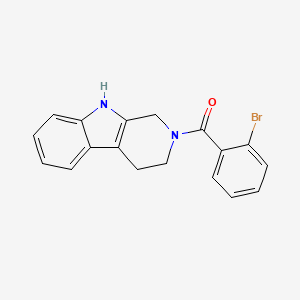![molecular formula C13H8Br3IN2O3 B15011479 N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15011479.png)
N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the following steps:
Formation of the iodofuran intermediate: The iodofuran ring is synthesized by iodination of furan using iodine and an oxidizing agent such as hydrogen peroxide.
Preparation of the tribromophenoxyacetohydrazide: The tribromophenoxy group is introduced by reacting 2,4,6-tribromophenol with chloroacetic acid to form 2-(2,4,6-tribromophenoxy)acetic acid. This is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of the iodofuran intermediate with the tribromophenoxyacetohydrazide in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Purification steps: Including recrystallization and chromatography to obtain high-purity product.
Quality control: Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The iodofuran ring can be oxidized to form corresponding furanones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves:
Molecular targets: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Pathways involved: It may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **5-[(5-iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Properties
Molecular Formula |
C13H8Br3IN2O3 |
|---|---|
Molecular Weight |
606.83 g/mol |
IUPAC Name |
N-[(E)-(5-iodofuran-2-yl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C13H8Br3IN2O3/c14-7-3-9(15)13(10(16)4-7)21-6-12(20)19-18-5-8-1-2-11(17)22-8/h1-5H,6H2,(H,19,20)/b18-5+ |
InChI Key |
YJUJXVXYLXJCRG-BLLMUTORSA-N |
Isomeric SMILES |
C1=C(OC(=C1)I)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES |
C1=C(OC(=C1)I)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dimethyl-5-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15011401.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B15011413.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15011420.png)
![10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B15011429.png)
![N-cyclohexyl-2-[(6-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15011434.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15011445.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide](/img/structure/B15011448.png)
![ethyl S-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B15011455.png)



![4-(3-{[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B15011485.png)
![5-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011492.png)
